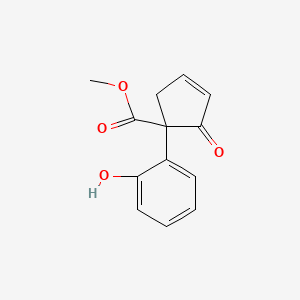
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring, a hydroxyphenyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form the intermediate, which is then esterified using methanol and an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclopentene ring provides structural rigidity, enhancing the compound’s binding affinity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopentane-1-carboxylate
- Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclohex-3-ene-1-carboxylate
Uniqueness
Methyl 1-(2-hydroxyphenyl)-2-oxo-cyclopent-3-ene-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
107021-37-4 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 1-(2-hydroxyphenyl)-2-oxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-17-12(16)13(8-4-7-11(13)15)9-5-2-3-6-10(9)14/h2-7,14H,8H2,1H3 |
InChI-Schlüssel |
STEDNVBZFASGHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC=CC1=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


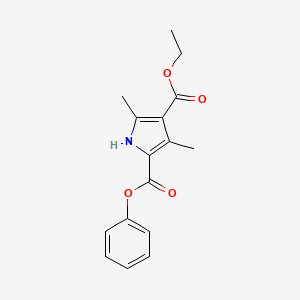
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
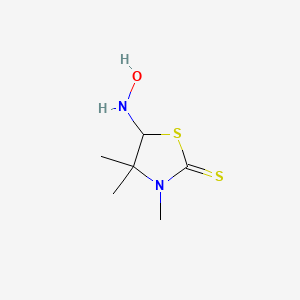

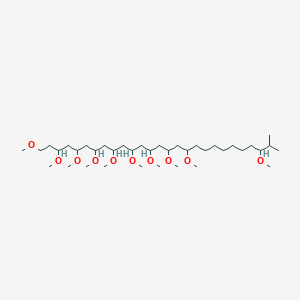
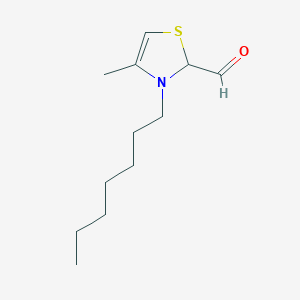
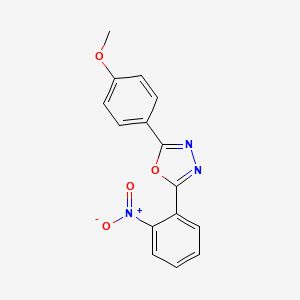
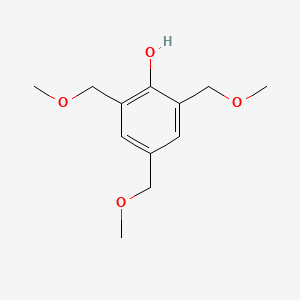
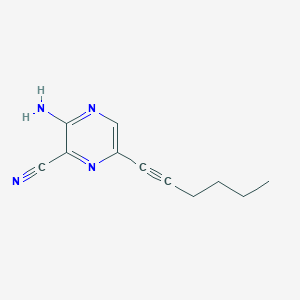
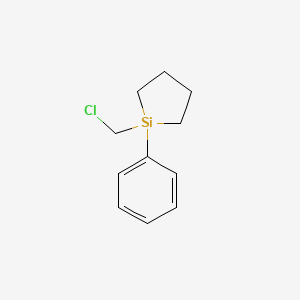
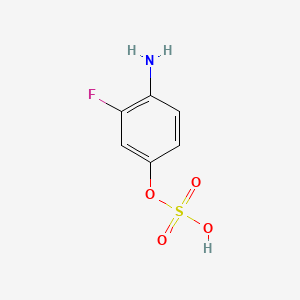
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
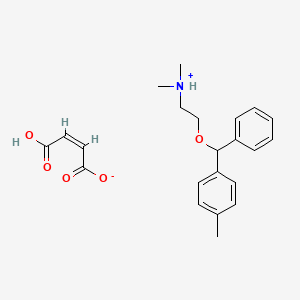
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
